molecular formula C18H22N2O2 B5429248 2-(2,6-dimethyl-4-morpholinyl)-N-1-naphthylacetamide

2-(2,6-dimethyl-4-morpholinyl)-N-1-naphthylacetamide

Cat. No. B5429248
M. Wt: 298.4 g/mol
InChI Key: ZAUWVNLZXHNPOQ-UHFFFAOYSA-N
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Description

Synthesis AnalysisThe synthesis of related morpholinyl compounds involves coupling reactions, as demonstrated by Rautio et al. (2000), who synthesized novel morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for potential prodrug applications of naproxen (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000). This process involves coupling naproxen hydroxyalkyl ester with the morpholinyl acyl acid, showcasing a method that could be adapted for the synthesis of "2-(2,6-dimethyl-4-morpholinyl)-N-1-naphthylacetamide."

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been explored through crystallography and computational studies. For example, Thandra et al. (2020) synthesized and conducted computational investigations on a compound with a morpholinyl and naphthalenyl group, providing insights into the molecular geometry and electronic structure that could be relevant for understanding the structure of "this compound" (Thandra, Bojja, & Allikayala, 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of morpholinyl-naphthylacetamide derivatives can be inferred from studies on related compounds. Bardiot et al. (2015) discovered that 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibit antifungal activity, suggesting that the morpholinyl and acetamide groups in "this compound" may confer specific chemical reactivities (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, & Marchand, 2015).

Physical Properties Analysis

The physical properties of morpholinyl-naphthylacetamide derivatives, such as solubility and lipophilicity, can be crucial for their potential applications. Rautio et al. (2000) reported that morpholinyl esters of naproxen showed enhanced skin permeation due to desirable combinations of aqueous solubility and lipophilicity, indicating that "this compound" may also possess unique physical properties relevant for topical applications (Rautio et al., 2000).

Chemical Properties Analysis

The chemical properties of "this compound" can be inferred from its structural components. For instance, the morpholinyl group could impart basicity and nucleophilicity, while the naphthylacetamide part may contribute to the compound's aromaticity and potential for specific chemical interactions, as suggested by the synthesis and biological evaluation studies of related compounds (Almansour, Kumar, Arumugam, Basiri, Kia, & Ali, 2015).

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-10-20(11-14(2)22-13)12-18(21)19-17-9-5-7-15-6-3-4-8-16(15)17/h3-9,13-14H,10-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUWVNLZXHNPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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